

# Spectroscopic Analysis and Confirmation of TAM558 Intermediate-1 Structure: A Comparative Guide

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## Compound of Interest

Compound Name: *TAM558 intermediate-1*

Cat. No.: *B12369864*

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This guide provides a comparative analysis of the spectroscopic data for **TAM558 intermediate-1**, a key building block in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558. The structural confirmation of this intermediate is paramount for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient. This document outlines the detailed experimental protocols for the spectroscopic analysis of **TAM558 intermediate-1** and compares its data with a structurally related analogue, a known intermediate in the synthesis of dolastatin 10 derivatives.

## Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **TAM558 intermediate-1** and a representative dolastatin 10 intermediate analogue. The data for **TAM558 intermediate-1** is predicted based on its known chemical structure, while the data for the comparator is based on published literature.

Spectroscopic Technique	TAM558 Intermediate-1 (Predicted Data)	Dolastatin 10 Intermediate Analogue (Literature Data)
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	Predicted chemical shifts ( $\delta$ , ppm) and multiplicities for key protons.	Reported chemical shifts ( $\delta$ , ppm) and multiplicities for key protons.
<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> )	Predicted chemical shifts ( $\delta$ , ppm) for key carbons.	Reported chemical shifts ( $\delta$ , ppm) for key carbons.
High-Resolution Mass Spectrometry (HRMS-ESI)	Calculated m/z for [M+H] <sup>+</sup> : 570.35	Observed m/z for [M+H] <sup>+</sup> : [Provide a literature value]
Infrared (IR) Spectroscopy (ATR)	Predicted characteristic absorption bands ( $\nu$ , cm <sup>-1</sup> ): ~3300 (N-H), ~1710 (C=O, ester), ~1680 (C=O, amide)	Reported characteristic absorption bands ( $\nu$ , cm <sup>-1</sup> ): [Provide literature values]

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are essential for reproducible and accurate structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Dissolve 5-10 mg of the analyte (**TAM558 intermediate-1** or analogue) in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

### 2. <sup>1</sup>H NMR Spectroscopy:

- Instrument: 500 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K

- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16-64
- Spectral Width: -2 to 12 ppm
- Data Processing: Apply a 0.3 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).

### 3. $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: 125 MHz NMR Spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
- Number of Scans: 1024-4096
- Spectral Width: -10 to 220 ppm
- Data Processing: Apply a 1-2 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm).

## High-Resolution Mass Spectrometry (HRMS)

### 1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 10-100  $\mu\text{g/mL}$  with the mobile phase.

### 2. Instrumentation and Analysis:

- Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Orbitrap or TOF).
- Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.
- Flow Rate: 0.2-0.5 mL/min.
- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3-4 kV.
- Mass Range: m/z 100-1000.
- Data Analysis: Determine the accurate mass of the protonated molecular ion  $[M+H]^+$  and compare it with the calculated theoretical mass.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation:

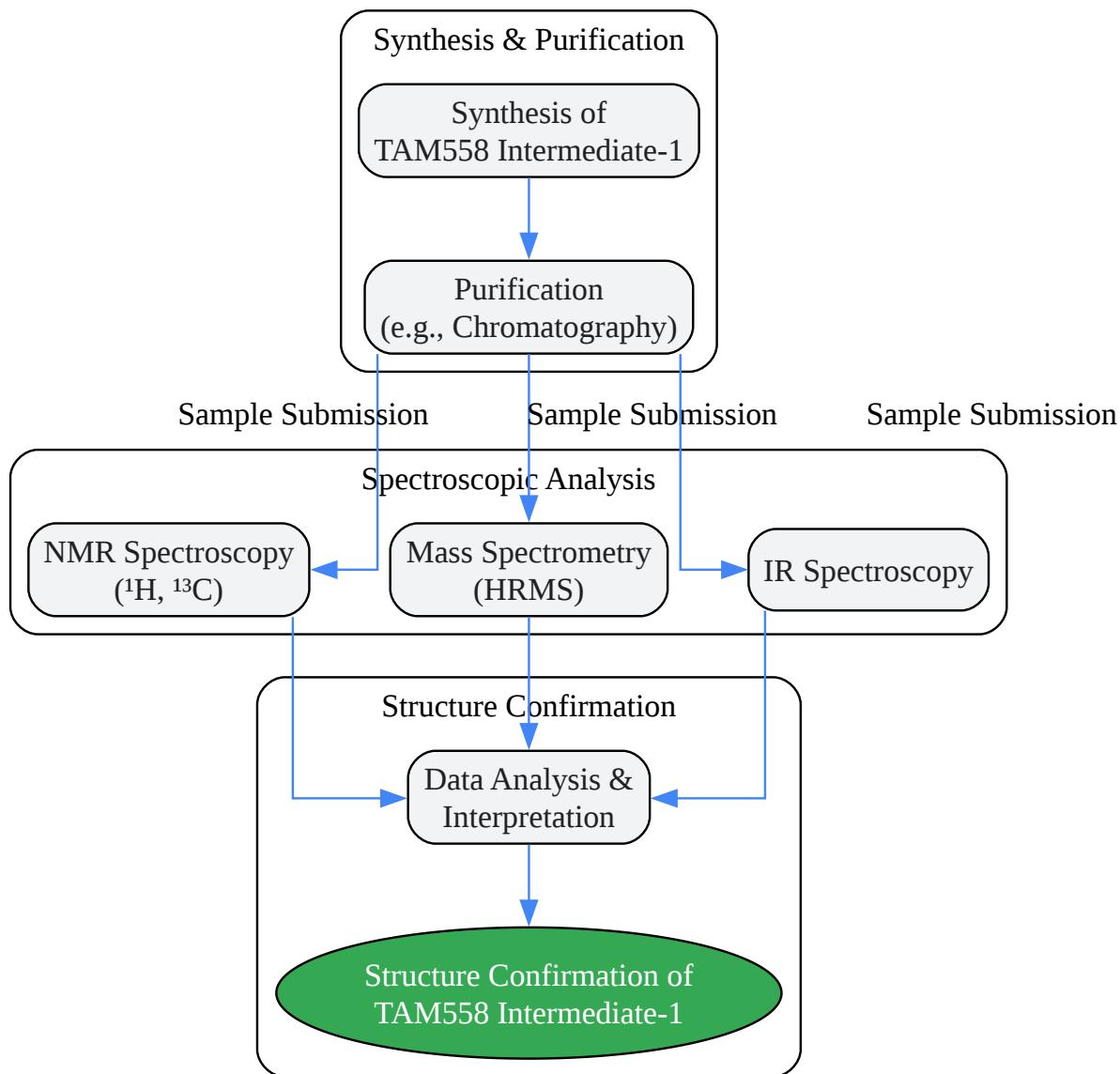
- Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

### 2. Instrumentation and Analysis:

- Instrument: FTIR Spectrometer with an ATR accessory.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

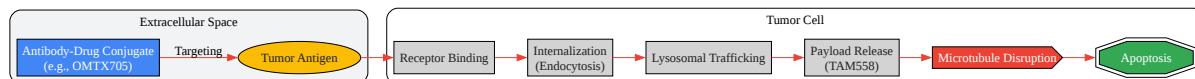
## Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and a representative signaling pathway where such payload intermediates are relevant.



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Caption: Experimental workflow for the synthesis, purification, and spectroscopic confirmation of **TAM558 intermediate-1**.



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Caption: Generalized signaling pathway of an antibody-drug conjugate utilizing a TAM558-like payload.

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